molecular formula C13H10ClNO B1392233 3-(3-Chlorobenzoyl)-4-methylpyridine CAS No. 158978-30-4

3-(3-Chlorobenzoyl)-4-methylpyridine

Cat. No. B1392233
CAS RN: 158978-30-4
M. Wt: 231.68 g/mol
InChI Key: AKCHPRMIAJPZKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-Chlorobenzoyl chloride”, a related compound, involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .


Molecular Structure Analysis

The molecular formula of “3-Chlorobenzoyl chloride” is C7H4Cl2O . It has a molecular weight of 175.012 Da .


Chemical Reactions Analysis

“3-Chlorobenzoyl chloride” can be involved in various reactions. For instance, it can be used in the oxidation of aldehydes and ketones to esters, olefins to epoxides, and sulfides to sulfoxides and sulfones .


Physical And Chemical Properties Analysis

“3-Chlorobenzoyl chloride” has a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .

Scientific Research Applications

Supramolecular Association in Organic Acid–Base Salts

Research on organic acid–base salts, including compounds like 2-amino-4-methylpyridine with 2-chlorobenzoate, demonstrates significant applications in supramolecular chemistry. The study of these compounds, which are related to 3-(3-Chlorobenzoyl)-4-methylpyridine, reveals their potential in forming extensive hydrogen bonds and other noncovalent interactions, leading to diverse supramolecular architectures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Electrophoretic Separation Optimization

The study of methylpyridines, including 3-methylpyridines, provides insights into the optimization of pH in electrophoretic separation processes. This research is crucial for improving separation techniques in analytical chemistry, particularly in free solution capillary electrophoresis (Wren, 1991).

Safe and Efficient Synthesis in Microreaction Systems

3-Methylpyridine derivatives are used in the synthesis of important intermediates for nicotine insecticides. Innovations in microreaction systems for synthesizing these compounds, such as 3-methylpyridine-N-oxide, enhance safety and efficiency, showcasing the importance of these derivatives in industrial production (Sang, Huang, & Xu, 2020).

Functionalization for Drug Synthesis

The functionalization of related pyridine derivatives, like 2-fluoro-4-methylpyridine, plays a significant role in the synthesis of cognition-enhancing drugs. This research highlights the potential of such derivatives in medicinal chemistry for developing therapeutic agents (Pesti et al., 2000).

Vibrational Spectroscopy Studies

Studies on the vibrational spectra of methylpyridines provide valuable information for understanding their molecular structure and behavior. This research aids in the interpretation of IR and Raman spectra for these compounds, which is crucial for their identification and characterization in various scientific fields (Tocón, Woolley, Otero, & Marcos, 1998).

Chemical Vapor Deposition of CdS Films

Derivatives of methylpyridines have been used as precursors in the aerosol-assisted chemical vapor deposition of CdS films. This application is significant in material science for developing thin film materials with potential use in various technologies (Buckingham et al., 2017).

Safety and Hazards

“3-Chlorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

(3-chlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCHPRMIAJPZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorobenzoyl)-4-methylpyridine

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